N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4/c1-9(22)14-7-11(25-20-14)8-19-17(23)15-10(2)24-21-16(15)12-5-3-4-6-13(12)18/h3-6,11H,7-8H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAPQOGTHHEPBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3CC(=NO3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Keto Ester Intermediate
The substituted isoxazole ring is constructed via a cyclocondensation reaction between a β-keto ester and hydroxylamine hydrochloride. For example:
- Step 1 : Ethyl 3-(2-chlorophenyl)-3-oxopropanoate is treated with hydroxylamine hydrochloride in ethanol under reflux to yield ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate.
- Step 2 : Saponification with aqueous NaOH converts the ester to the carboxylic acid.
Key Reaction Conditions :
Alternative Pathway via Nitrile Oxide Cycloaddition
A [3+2] cycloaddition between a nitrile oxide (generated in situ from 2-chlorobenzaldehyde oxime) and ethyl propiolate provides an alternative route. However, this method suffers from lower regioselectivity (≈60:40) compared to cyclocondensation.
Synthesis of (3-Acetyl-4,5-dihydro-1,2-oxazol-5-yl)methylamine
Formation of the Isoxazoline Ring
The dihydroisoxazole (isoxazoline) ring is synthesized via a nitrile oxide-olefin cycloaddition (Huisgen reaction):
- Step 1 : In situ generation of nitrile oxide from 3-nitropropanenitrile using chloramine-T.
- Step 2 : Cycloaddition with allyl acetylene in dichloromethane at 0°C yields 3-acetyl-4,5-dihydro-1,2-oxazole.
Key Modifications :
Amination of the Isoxazoline
The methylamine side chain is introduced via reductive amination:
- Step 1 : Bromination of the isoxazoline’s methyl group using N-bromosuccinimide (NBS) under radical conditions.
- Step 2 : Displacement of bromide with aqueous ammonia yields (3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methylamine.
Optimization Note :
- Use of hexamethylphosphoramide (HMPA) as a co-solvent improves bromide displacement efficiency (yield: 68% vs. 45% without HMPA).
Carboxamide Bond Formation
Activation of the Carboxylic Acid
The carboxylic acid is converted to its acyl chloride using oxalyl chloride (2.2 equiv) in anhydrous dichloromethane with catalytic DMF (1 drop).
Reaction Monitoring :
- Completion confirmed by TLC (hexanes:EtOAc = 3:1, Rf = 0.7 for acyl chloride).
Coupling with the Amine
The acyl chloride is reacted with (3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methylamine (1.1 equiv) in the presence of triethylamine (2.0 equiv) as a base:
$$
\text{RCOCl} + \text{R'NH}2 \xrightarrow{\text{Et}3\text{N, DCM}} \text{RCONHR'} + \text{HCl}
$$
Workup Protocol :
- Dilution with ice-cold water.
- Extraction with DCM (3 × 25 mL).
- Drying over Na2SO4 and solvent evaporation.
Yield : 78–82% after silica gel chromatography (gradient: 20→40% EtOAc/hexanes).
Analytical Characterization
Spectroscopic Data
Purity Assessment
Process Optimization and Scalability
Solvent Selection
Catalytic Enhancements
- Use of 4-dimethylaminopyridine (DMAP, 0.1 equiv) accelerates acyl chloride formation, reducing reaction time from 12 h to 4 h.
Applications and Derivatives
The compound’s isoxazole motifs are pharmacologically significant, with analogs showing LPA receptor antagonism (patent US20030114505). Structural modifications, such as replacing the 2-chlorophenyl group with a thiophene, have been explored to enhance bioavailability.
Chemical Reactions Analysis
Types of Reactions
N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction can produce hydroxylated derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide. The compound has been subjected to various biological evaluations to assess its efficacy against different cancer cell lines.
Case Study: Anticancer Activity Assessment
A study published in the ACS Omega journal demonstrated that derivatives of oxazole compounds exhibit significant anticancer activity. The compound was tested against several cancer cell lines, including SNB-19 and OVCAR-8, showing percent growth inhibitions (PGIs) of 86.61% and 85.26%, respectively . This indicates a promising avenue for further development as a potential anticancer agent.
Biochemical Pathways
The compound's action may involve the inhibition of enzymes related to steroid metabolism, particularly 17β-Hydroxysteroid dehydrogenases, which play a crucial role in the conversion of estrone to estradiol. This inhibition can lead to altered hormonal pathways that are often exploited in cancer treatment strategies.
Anti-inflammatory Properties
In addition to its anticancer applications, there is emerging evidence supporting the anti-inflammatory properties of this compound. Research indicates that similar oxazole derivatives have shown promise in reducing inflammation markers in vitro.
In Silico Studies
Molecular docking studies have suggested that oxazole derivatives could serve as inhibitors for enzymes such as 5-lipoxygenase (5-LOX), which is involved in inflammatory processes . These findings warrant further investigation into the compound's potential as an anti-inflammatory agent.
Pharmacokinetics and ADME Properties
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. The Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics will determine the compound's efficacy and safety profile in clinical settings.
Research Findings
Initial assessments suggest that modifications to the oxazole structure can significantly influence its ADME properties . Future studies should focus on optimizing these parameters to enhance bioavailability and therapeutic efficacy.
Mechanism of Action
The mechanism by which N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, leading to the modulation of their activity.
Comparison with Similar Compounds
Structural Features and Substituent Variations
Key Observations :
Physical and Spectral Properties
Biological Activity
N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, anti-inflammatory, and anticancer activities, supported by relevant data and case studies.
IUPAC Name: this compound
CAS Number: 344277-56-1
Molecular Formula: C16H15ClN2O3
Molar Mass: 318.75 g/mol
Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit varying degrees of antibacterial activity. For instance, studies have shown that isoxazole derivatives can demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria. A review highlighted that certain isoxazole derivatives showed strong inhibitory activity against Staphylococcus aureus and Escherichia coli .
| Compound | Activity Against | Reference |
|---|---|---|
| Isoxazole Derivative A | S. aureus | |
| Isoxazole Derivative B | E. coli | |
| N-[Acetyl-Dihydro-Oxazole] | Broad Spectrum (inferred) | Current Study |
Anti-inflammatory Activity
The anti-inflammatory potential of oxazole derivatives has been explored in various studies. Compounds similar to this compound have shown selective inhibition of COX enzymes, particularly COX-2, which is crucial in inflammatory processes .
Anticancer Activity
The anticancer properties of oxazole derivatives have been documented extensively. For example, certain isoxazole compounds have demonstrated cytotoxic effects against multiple cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer) . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Studies
-
Case Study: Antibacterial Screening
In a study focusing on antibacterial screening of various oxazole derivatives including N-[Acetyl-Dihydro-Oxazole], it was found that these compounds exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating their potential as therapeutic agents against resistant bacterial strains . -
Case Study: Anti-inflammatory Effects
A series of synthesized oxazoles were evaluated for their anti-inflammatory properties using in vitro models. The results indicated significant inhibition of pro-inflammatory cytokines in response to lipopolysaccharide stimulation in macrophages .
The biological activities of N-[Acetyl-Dihydro-Oxazole] are likely attributed to its ability to interact with specific biological targets:
- Antibacterial Mechanism: The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism.
- Anti-inflammatory Mechanism: It potentially inhibits the COX pathways leading to reduced production of inflammatory mediators.
Q & A
Q. What synthetic strategies are effective for preparing this compound?
- Methodological Answer : The synthesis involves oxazole ring formation via cyclization of α-haloketones and amides under acidic/basic conditions (e.g., HBTU/DIPEA-mediated coupling for carboxamide formation ). For the dihydro-oxazole moiety, cyclization of precursors like 3-acetyl-4,5-dihydroisoxazole can be achieved using catalytic acid or base. Multi-step routes should prioritize regioselectivity, especially for the 2-chlorophenyl and methyl substituents. Post-synthetic purification often employs recrystallization (e.g., MeOH/H₂O ) or preparative TLC.
Q. How can spectroscopic methods (NMR, MS) resolve structural ambiguities?
- Methodological Answer :
- ¹H-NMR : Focus on splitting patterns of the dihydro-oxazole methylene protons (δ ~4.5–5.5 ppm) and the 2-chlorophenyl aromatic signals (δ ~7.2–7.6 ppm). Integration ratios help confirm substituent stoichiometry .
- MS (ESI) : Monitor the molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of acetyl or chlorophenyl groups). High-resolution MS validates the molecular formula .
- Cross-reference with analogous oxazole derivatives (e.g., 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide ) to resolve overlapping signals.
Advanced Research Questions
Q. How can crystallographic data resolve conformational ambiguities in the dihydro-oxazole ring?
- Methodological Answer : Use SHELXL for refinement to model puckering parameters. Apply Cremer-Pople coordinates to quantify ring puckering amplitude (Q) and phase angle (θ). For example, Q values >0.5 Å indicate significant non-planarity. Compare with similar structures (e.g., 4,5-dihydroisoxazoles ) to identify steric or electronic influences on conformation.
Q. What experimental design optimizes carboxamide coupling in sterically hindered environments?
- Methodological Answer :
- Coupling Agents : Use HBTU/DIPEA in DMF for activating sterically bulky carboxylic acids (e.g., 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid ).
- Solvent Effects : Polar aprotic solvents (DMF, DCM) enhance reagent solubility and reaction rates.
- Monitoring : Track reaction progress via TLC (PE:EA = 8:1 ) and quench unreacted intermediates with aqueous HCl/NaOH.
Q. How to address contradictions in biological activity data across similar oxazole derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 2-chlorophenyl vs. 4-methoxyphenyl ) on target binding using docking studies.
- Assay Validation : Replicate assays under standardized conditions (e.g., MIC for antimicrobial activity ). Statistical tools (e.g., ANOVA) can identify outliers or batch effects.
- Meta-Analysis : Cross-reference with databases (e.g., PubChem ) to contextualize discrepancies in IC₅₀ values or selectivity profiles.
Data Contradiction Analysis
Q. How to resolve conflicting NMR data for diastereomers of this compound?
- Methodological Answer :
- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.
- NOESY : Identify through-space correlations between the acetyl group and dihydro-oxazole protons to assign stereochemistry.
- Computational Modeling : Compare calculated (DFT) and experimental NMR shifts using software like Gaussian .
Software and Computational Tools
Q. Which software is recommended for modeling and refining crystallographic data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
